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molecular formula C9H9ClO3 B8717106 Chloromethyl 4-methoxybenzoate CAS No. 75447-66-4

Chloromethyl 4-methoxybenzoate

Cat. No. B8717106
M. Wt: 200.62 g/mol
InChI Key: QMOBAVCASHSTEK-UHFFFAOYSA-N
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Patent
US09198420B2

Procedure details

A similar procedure (Iyer, R. P. et al. Synth. Commun. 1995, 25, 2739-2749) to that described for the preparation of 41 was followed using p-anisoyl chloride (5.0 g, 29.4 mmol), paraformaldehyde (883 mg, 29.4 mmol) and zinc chloride (31 mg, 0.22 mmol), at 80° C. for 16 h. Purification by flash chromatography (hexane/ethyl acetate 4:1) afforded chloromethyl p-methoxybenzoate (48) as a yellow oil (0.74 g, 3.69 mmol, 12%). 1H NMR (300 MHz, CDCl3) δ 3.87 (3H, s, OMe), 5.94 (2H, s, CH2), 6.92-6.96 (2H, m, Ar), 8.01-8.06 (2H, m, Ar).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
883 mg
Type
reactant
Reaction Step Three
Quantity
31 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][Cl:9])(=[O:6])[C:2](C)([CH3:4])[CH3:3].C(Cl)(=O)C1C=[CH:15][C:14]([O:17][CH3:18])=[CH:13]C=1.C=O>[Cl-].[Zn+2].[Cl-]>[CH3:18][O:17][C:14]1[CH:15]=[CH:4][C:2]([C:1]([O:7][CH2:8][Cl:9])=[O:6])=[CH:3][CH:13]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCCl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl
Step Three
Name
Quantity
883 mg
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
31 mg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (hexane/ethyl acetate 4:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC=C(C(=O)OCCl)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.69 mmol
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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